Osilodrostat
説明
オシロドロスタットは、クッシング病およびクッシング症候群の治療に主に使用される新規ステロイド生合成阻害剤です。経口吸収可能な低分子であり、コルチゾールの生合成に重要な酵素である11β-ヒドロキシラーゼを阻害します。この酵素を阻害することにより、オシロドロスタットは高コルチゾール血症の患者におけるコルチゾールレベルを効果的に低下させます .
2. 製法
合成経路と反応条件: オシロドロスタットの合成は、市販の出発物質から始まる複数の工程を伴います反応条件は一般的に、所望の生成物の収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法: 工業的な環境では、オシロドロスタットの生産は、高い収率と純度を確保する最適化された合成経路を使用してスケールアップされます。このプロセスには、反応条件、中間体、および最終製品を監視するための厳格な品質管理措置が含まれます。高性能液体クロマトグラフィーや質量分析などの高度な分析技術を使用することが、製造されたオシロドロスタットの一貫性と品質を確保するために不可欠です .
3. 化学反応解析
反応の種類: オシロドロスタットは、以下を含むさまざまな化学反応を起こします。
酸化: オシロドロスタットは、特定の条件下で酸化されて酸化誘導体に変換されます。
還元: 還元反応は、オシロドロスタットを還元型に変換し、その薬理学的特性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、オシロドロスタットのさまざまな誘導体があり、それぞれが潜在的に異なる薬理学的特性を持っています。これらの誘導体は、さまざまな状態の治療における有効性と安全性をさらに研究することができます .
4. 科学研究への応用
オシロドロスタットは、以下を含む幅広い科学研究への応用があります。
化学: ステロイド生合成阻害と酵素反応速度論を研究するためのモデル化合物として使用されます。
生物学: コルチゾール生合成への影響と、他のホルモン経路の調節における潜在的な役割について調査されています。
医学: クッシング病とクッシング症候群の治療に主に使用されています。また、高コルチゾール血症に関連する他の状態の治療における潜在的な用途についても調査されています。
作用機序
オシロドロスタットは、シトクロムP450 11B1としても知られる酵素11β-ヒドロキシラーゼを阻害することで効果を発揮します。この酵素は、その前駆体である11-デオキシコルチゾールからコルチゾールの生合成における最後の段階を触媒します。この酵素を阻害することにより、オシロドロスタットは体内のコルチゾールレベルを効果的に低下させます。コルチゾールレベルの低下は、高血圧、体重増加、および耐糖能異常などの高コルチゾール血症に関連する症状の軽減につながります .
類似の化合物:
オシロドロスタットの独自性: オシロドロスタットは、11β-ヒドロキシラーゼを阻害する際の高い選択性と効力において独特です。この選択性は、標的外効果の可能性を減らし、他のステロイド生合成阻害剤と比較して安全性を向上させます。さらに、オシロドロスタットの経口バイオアベイラビリティは、患者にとって便利な選択肢となっています .
結論として、オシロドロスタットは、クッシング病とクッシング症候群の治療に大きな治療的可能性を秘めた強力で選択的なステロイド生合成阻害剤です。その独自の特性と幅広い用途は、臨床的および研究的な設定の両方において貴重な化合物となっています。
生化学分析
Biochemical Properties
Osilodrostat, by virtue of inhibiting 11-b hydroxylase, potently and rapidly decreases the 24-hour urinary free cortisol levels . It interacts with the enzyme 11-b hydroxylase, leading to a decrease in cortisol production .
Cellular Effects
This compound influences cell function by reducing cortisol levels, which can have a wide range of effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme 11-b hydroxylase . This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, this compound reduces the production of cortisol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to sustain reductions in cortisol levels over time . This includes improvements in glycemia, blood pressure, body weight, and quality of life, as well as lessened depression .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol synthesis . It interacts with the enzyme 11-b hydroxylase, which is a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of this compound is likely to be in the adrenal cortex, given its role in inhibiting an enzyme crucial for cortisol synthesis in this part of the cell . The specific compartments or organelles it may be directed to within these cells have not been explicitly mentioned in the sources.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves stringent quality control measures to monitor the reaction conditions, intermediates, and final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to ensure the consistency and quality of the produced this compound .
化学反応の分析
Types of Reactions: Osilodrostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be further studied for their efficacy and safety in treating different conditions .
科学的研究の応用
Osilodrostat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroidogenesis inhibition and enzyme kinetics.
Biology: Investigated for its effects on cortisol biosynthesis and its potential role in regulating other hormonal pathways.
Medicine: Primarily used in the treatment of Cushing’s disease and Cushing’s syndrome. It is also being explored for its potential use in treating other conditions associated with hypercortisolism.
Industry: Utilized in the pharmaceutical industry for the development of new therapies targeting cortisol-related disorders
類似化合物との比較
Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.
Uniqueness of Osilodrostat: this compound is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, this compound’s oral bioavailability makes it a convenient option for patients .
特性
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
928134-65-0 | |
Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osilodrostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSILODROSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。